

Chemical and physical properties of Pyrrolidine-2-carboxamide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrrolidine-2-carboxamide

Cat. No.: B126068

[Get Quote](#)

Pyrrolidine-2-carboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and biological significance of **Pyrrolidine-2-carboxamide**. This chiral molecule, a derivative of the amino acid proline, serves as a versatile building block in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Pyrrolidine-2-carboxamide, also known as prolinamide, is a white to off-white crystalline solid. It exists as two enantiomers, (S)-**Pyrrolidine-2-carboxamide** (L-Prolinamide) and (R)-**Pyrrolidine-2-carboxamide** (D-Prolinamide), as well as a racemic mixture. The properties of the most common enantiomer, L-Prolinamide, are summarized below.

Property	Value	References
IUPAC Name	(2S)-pyrrolidine-2-carboxamide	
Synonyms	L-Prolinamide, H-Pro-NH ₂	[1]
CAS Number	7531-52-4	
Molecular Formula	C ₅ H ₁₀ N ₂ O	
Molecular Weight	114.15 g/mol	
Melting Point	95-97 °C	
Boiling Point	303.6 ± 31.0 °C (Predicted)	
Solubility	Soluble in water and ethanol.	
Appearance	White to off-white solid	

Experimental Protocols

Synthesis of (S)-Pyrrolidine-2-carboxamide (L-Prolinamide)

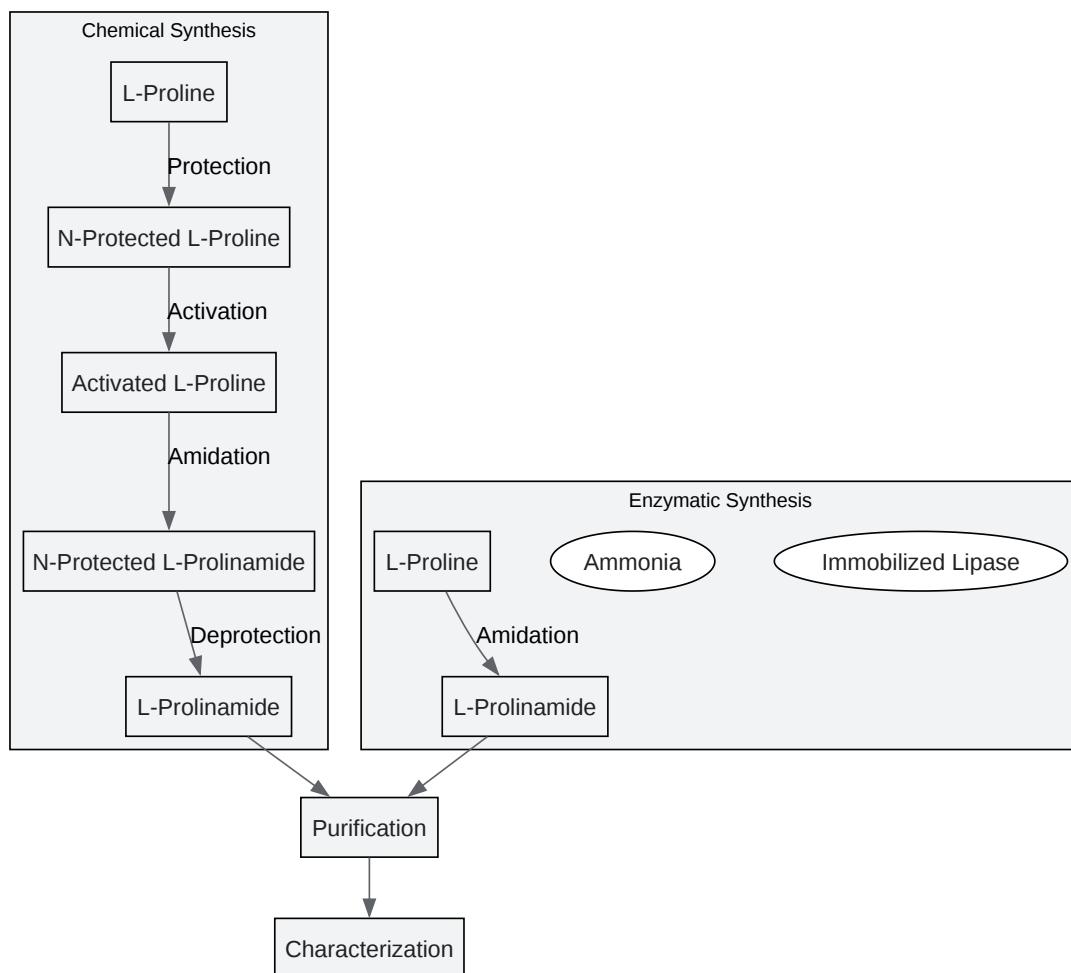
Several methods for the synthesis of L-Prolinamide have been reported. One common approach involves the amidation of L-proline. Below is a generalized protocol based on literature procedures.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

2.1.1. Method 1: Amidation via Acid Chloride

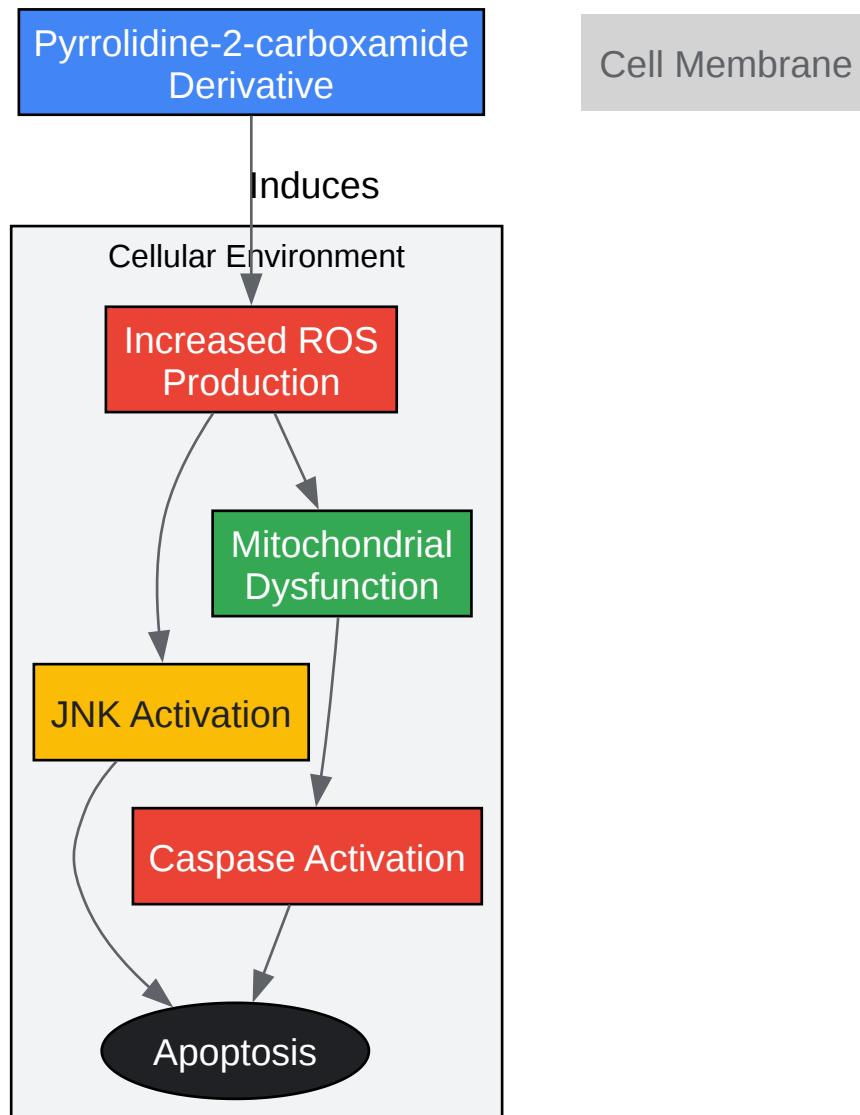
This method involves the conversion of L-proline to its acid chloride followed by reaction with ammonia.

- Step 1: Protection of the Amine Group (e.g., with Boc anhydride). L-proline is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). Di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., sodium hydroxide) are added, and the mixture is stirred at room temperature to yield N-Boc-L-proline.
- Step 2: Formation of the Acid Chloride. N-Boc-L-proline is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). A chlorinating agent (e.g., oxalyl chloride or thionyl chloride)

is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion.


- Step 3: Amidation. The resulting acid chloride solution is added dropwise to a cooled (0 °C) solution of ammonia in a suitable solvent (e.g., dichloromethane or an aqueous solution). The reaction mixture is stirred, and the N-Boc-L-Prolinamide is isolated.
- Step 4: Deprotection. The Boc group is removed by treating the N-Boc-L-Prolinamide with a strong acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the final product, L-Prolinamide.

2.1.2. Method 2: Enzymatic Synthesis


A greener alternative involves the use of enzymes to catalyze the amidation of L-proline.[6][7]
[8]

- Reaction Setup: L-proline is suspended in a suitable organic solvent (e.g., 2-methyl-2-butanol) containing ammonia.
- Enzyme Addition: An immobilized lipase, such as *Candida antarctica* lipase B (CALB), is added to the mixture.
- Incubation: The reaction is incubated at an elevated temperature (e.g., 70 °C) with shaking for an extended period (e.g., 112 hours).[9]
- Workup: The enzyme is removed by filtration. The product, L-Prolinamide, is then isolated and purified.

General Workflow for L-Prolinamide Synthesis

Proposed Apoptotic Signaling Pathway for Pyrrolidine Derivatives

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107641092A - A kind of synthetic method of L prolineamides - Google Patents [patents.google.com]
- 4. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 5. L-Prolinamide synthesis - chemicalbook [chemicalbook.com]
- 6. Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical and physical properties of Pyrrolidine-2-carboxamide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126068#chemical-and-physical-properties-of-pyrrolidine-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com